3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid, also known as 3-CMPBA, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is used in various laboratory experiments and has been found to be a useful tool for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations of certain compounds.
Scientific Research Applications
Plant Growth Regulation
Studies on plant growth-regulating substances include the investigation of chloro- and methyl-substituted phenoxyacetic and benzoic acids. Research has indicated that certain substitutions on benzoic acids, including chloro derivatives, can significantly affect their activity in promoting plant growth. These findings contribute to understanding how the substitution positions on aromatic rings influence growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).
Development of Fluorescence Probes
Significant progress has been made in developing novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This research has led to the creation of probes that can differentiate between various ROS and has applications in studying the roles of hROS in biological and chemical processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Investigation of Organic Reactions
Research has explored the reactions of benzoic acids with other organic compounds. For example, benzoic acid reacts with oleic acid in the presence of methanesulfonic acid as a catalyst to form addition products. These studies provide insights into the reactivity of benzoic acids in organic synthesis (Eisner, Perlstein, & Ault, 1963).
Metabolism Studies
The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats has been studied, revealing extensive metabolism and rapid elimination. This research contributes to our understanding of how such compounds are processed in biological systems (Crayford & Hutson, 1980).
Synthesis of Chemical Compounds
The synthesis of specific benzoic acid derivatives, like 4-(methylsulfonyl)benzoic acid, has been investigated, leading to more cost-effective and environmentally friendly production methods. This research is significant for large-scale production and industrial applications (Yin, 2002).
Oxidative Behavior Studies
The oxidative behavior of specific benzoic acid derivatives has been examined, offering insights into the chemical properties and reactions of these compounds. This research is important for understanding the chemical behavior and potential applications of benzoic acids in various fields (Legorburu, Alonso, & Jiménez, 1993).
Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound is used in proteomics research , implying it may interact with proteins or other biomolecules in a specific manner.
Pharmacokinetics
It’s known that the compound is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As it is used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid. For instance, its solubility in water and organic solvents suggests that the compound’s action may be influenced by the solvent environment. Additionally, it should be stored and handled properly to avoid reactions with oxidizing agents, strong acids, and strong bases .
properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWIGAMOUAEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.